2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-(2-phenylethyl)acetamide
Overview
Description
2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-(2-phenylethyl)acetamide is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-(2-phenylethyl)acetamide typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazine ring. This can be achieved through the reaction of an ortho-aminophenol with a suitable aldehyde or ketone under acidic or basic conditions.
Acylation: The benzoxazine intermediate is then subjected to acylation with an acyl chloride or anhydride to introduce the acetamide group.
N-Alkylation: The final step involves the N-alkylation of the acetamide with 2-phenylethylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.
Receptor Binding: It may bind to specific receptors, modulating signal transduction and cellular responses.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide: Lacks the phenylethyl group, which may affect its biological activity and properties.
N-(2-phenylethyl)acetamide: Lacks the benzoxazine ring, resulting in different chemical and biological characteristics.
2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-methylacetamide: Contains a methyl group instead of the phenylethyl group, leading to variations in activity and applications.
Uniqueness
The presence of both the benzoxazine ring and the phenylethyl group in 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-(2-phenylethyl)acetamide imparts unique chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-(2-oxo-3,4-dihydro-1,4-benzoxazin-3-yl)-N-(2-phenylethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(19-11-10-13-6-2-1-3-7-13)12-15-18(22)23-16-9-5-4-8-14(16)20-15/h1-9,15,20H,10-12H2,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNULOHZAQNEIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2C(=O)OC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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